Ethyl (9-oxoacridin-10(9H)-yl)acetate is a compound derived from acridine, a nitrogen-containing heterocyclic aromatic organic compound. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. The structure features an ethyl ester group attached to a 9-oxoacridine moiety, which is known for its ability to interact with various biological targets.
Ethyl (9-oxoacridin-10(9H)-yl)acetate belongs to the class of acridone derivatives. Acridones are characterized by a fused ring structure that includes a benzene ring and a pyridine-like nitrogen atom, contributing to their unique chemical properties and biological activities. This compound can be classified under organic compounds with potential pharmaceutical applications.
The synthesis of ethyl (9-oxoacridin-10(9H)-yl)acetate typically involves several steps, including the formation of acridone derivatives followed by esterification reactions. Key methods include:
The synthesis often requires careful temperature control and monitoring of reaction progress using TLC. The final product is purified through crystallization techniques to achieve high purity levels suitable for biological testing.
Ethyl (9-oxoacridin-10(9H)-yl)acetate has a complex molecular structure characterized by:
The molecular formula for ethyl (9-oxoacridin-10(9H)-yl)acetate is , with a molecular weight of approximately 241.26 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure.
Ethyl (9-oxoacridin-10(9H)-yl)acetate participates in various chemical reactions, including:
Reaction conditions, including temperature, solvent choice, and catalysts, are critical for optimizing yields and selectivity during synthesis and subsequent reactions.
The mechanism of action for ethyl (9-oxoacridin-10(9H)-yl)acetate primarily involves its ability to inhibit specific kinases that play roles in cancer cell proliferation and survival. Studies indicate that this compound can modulate pathways associated with drug resistance, enhancing the efficacy of existing chemotherapeutics .
Molecular docking studies have shown that ethyl (9-oxoacridin-10(9H)-yl)acetate binds effectively to target proteins, stabilizing interactions through non-covalent bonds. Binding energies calculated from these studies suggest strong interactions with key residues in target enzymes .
Ethyl (9-oxoacridin-10(9H)-yl)acetate typically appears as a yellow solid at room temperature. It has a melting point around 250–252 °C, indicating good thermal stability .
The compound is soluble in organic solvents such as ethanol and dichloromethane but may exhibit limited solubility in water due to its hydrophobic nature. Its reactivity profile includes susceptibility to hydrolysis under acidic or basic conditions.
Ethyl (9-oxoacridin-10(9H)-yl)acetate has several scientific applications, particularly:
Ethyl (9-oxoacridin-10(9H)-yl)acetate (CAS: 38609-90-4) is a synthetic acridone derivative with the molecular formula C₁₇H₁₅NO₃ and a molecular weight of 281.30 g/mol. Its structure features a planar tricyclic acridone core, where the N-10 position is functionalized with an ethyl acetate group (–CH₂COOCH₂CH₃). This ester moiety confers distinct physicochemical properties, including enhanced lipophilicity compared to its carboxylic acid counterpart, 2-(9-oxoacridin-10-yl)acetic acid (Cridanimod, CAS: 38609-97-1). The carbonyl group at C9 and the ester linkage at N10 create two electrophilic centers, enabling diverse chemical modifications crucial for drug design [1] [7] [8].
Table 1: Key Chemical Identifiers of Ethyl (9-oxoacridin-10(9H)-yl)acetate and Related Derivatives
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Role in Medicinal Chemistry |
---|---|---|---|---|
Ethyl (9-oxoacridin-10(9H)-yl)acetate | 38609-90-4 | C₁₇H₁₅NO₃ | 281.30 | Synthetic precursor; ester prodrug |
2-(9-Oxoacridin-10-yl)acetic acid (Cridanimod) | 38609-97-1 | C₁₅H₁₁NO₃ | 253.25 | Biologically active metabolite |
Cridanimod sodium salt | 58880-43-6 | C₁₅H₁₀NNaO₃ | 275.24 | Antiviral agent; interferon inducer |
Acridone alkaloids were initially isolated from natural sources (Citrus species, Rutaceae family) but gained pharmaceutical relevance through synthetic derivatives. Ethyl (9-oxoacridin-10(9H)-yl)acetate emerged in the 1970s as an intermediate for immunomodulators, culminating in the development of Cridanimod—a first-generation acridone-based antiviral approved for veterinary use in Eastern Europe. Patent EP1970372B1 (2007) later disclosed its salts with alkylamino-deoxypolyols (e.g., 1-deoxy-1-(ethylamino)-D-glucitol), expanding delivery options for inflammatory and neoplastic diseases [2] [4] [8].
Research on ethyl (9-oxoacridin-10(9H)-yl)acetate derivatives spans three key therapeutic domains:
Table 2: Therapeutic Applications of Ethyl (9-oxoacridin-10(9H)-yl)acetate Derivatives
Therapeutic Area | Derivative Class | Key Compounds | Mechanism/Target | Biological Activity |
---|---|---|---|---|
Oncology | Tryptophan-acridone conjugates | 23a, 23b, 23c | MARK4 kinase inhibition | EC₅₀: 2.13–4.22 µM (HeLa/U87MG) |
N-Benzyl acridones | 7b, 7d | JNK1 pathway activation | IC₅₀: 5.2–6.3 µM (MCF-7) | |
Anti-infectives | Acylhydrazones | 3f | DNA gyrase/topoisomerase inhibition | MIC: 38.46 µg/ml (P. putida) |
Immunology | Cridanimod salts | Sodium salt | Interferon induction | Antiviral (HBV, HIV in vitro) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3